2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol
Description
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-hexyl-2-methyloxan-4-ol |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-8-12(2)10-11(13)7-9-14-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
CQOLZIFQLMFPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC(CCO1)O)C |
Origin of Product |
United States |
Preparation Methods
Prins Reaction
The Prins reaction is a versatile method for synthesizing tetrahydropyran derivatives. It involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of a tetrahydropyran ring.
Acid-Catalyzed Cyclization
This method involves the cyclization of a precursor molecule in the presence of an acid catalyst. For example, the reaction of an aldehyde with a diol or an alkene can lead to tetrahydropyran formation.
Specific Synthesis Approaches for Similar Compounds
Florol Synthesis
Florol, a related compound (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), is synthesized using the Prins reaction. This involves reacting isovaleraldehyde with a suitable alkene in the presence of a catalyst like p-toluenesulfonic acid.
2-Methyltetrahydro-pyran-4-ol Synthesis
This compound is synthesized by heating a mixture of but-3-en-1-ol and 2,4,6-trimethyl-1,3,5-trioxane with sulfuric acid at 85°C for 48 hours.
Adaptation for 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol
To synthesize This compound , one could adapt the Prins reaction by using hexanal (or a suitable hexyl-containing aldehyde) and a methyl-substituted alkene. The reaction conditions would involve an acid catalyst and appropriate solvents.
Research Results and Challenges
The synthesis of tetrahydropyran derivatives often requires careful control of reaction conditions to achieve high yields and purity. Challenges include the selection of appropriate catalysts and solvents, as well as optimizing reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can occur at the hexyl or methyl groups, where halogenation or alkylation agents can introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hexyl-substituted ketones or carboxylic acids, while reduction can produce hexyl-substituted alcohols .
Scientific Research Applications
2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the behavior of tetrahydropyran derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:
Key Observations:
For instance, 2-cyclohexyl-4-methyltetrahydropyran-4-ol forms supramolecular chains via O–H···O hydrogen bonds . Sulfur vs. Oxygen: Replacing oxygen with sulfur (as in thiopyran analogs) reduces ring polarity, affecting boiling points and stability. Thiopyran derivatives may exhibit distinct reactivity in nucleophilic substitutions .
Synthetic Routes: Tetrahydro-2H-pyran-4-ol is synthesized via LiAlH₄ reduction of tetrahydro-4-pyranone . 2-Methyl derivatives are prepared using acid-catalyzed reactions, such as sulfuric acid-mediated condensation of formaldehyde derivatives .
Applications :
- Unsubstituted tetrahydro-2H-pyran-4-ol is widely used as a pharmaceutical intermediate .
- Bulky substituents (e.g., cyclohexyl) are explored in odorant design due to their conformational rigidity and volatility .
Safety Profiles :
- Most analogs are irritants (e.g., R41 for tetrahydro-2H-pyran-4-ol), necessitating protective equipment during handling . Thiopyran derivatives may require additional precautions due to sulfur’s reactivity .
Q & A
Q. What are the standard synthetic routes for 2-Hexyl-2-methyltetrahydro-2H-pyran-4-ol, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions starting from tetrahydropyran derivatives. Key steps include:
- Cyclization : Using acid catalysts (e.g., H₂SO₄) to form the tetrahydropyran ring .
- Substitution : Introducing hexyl and methyl groups via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like NaH .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization to isolate the product .
Optimization : Reaction temperature (e.g., −20°C to room temperature) and solvent polarity are critical for yield and stereochemical control . Analytical techniques like TLC and GC-MS monitor progress .
Q. How is the molecular structure of this compound characterized?
Structural confirmation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign substituents (e.g., hexyl CH₂ groups at δ 1.2–1.4 ppm, pyran O-H at δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₂H₂₂O₂, [M+H]⁺ = 199.17) .
- X-ray Crystallography : Resolves stereochemistry; chair conformation of the tetrahydropyran ring and equatorial substituents are typical .
Q. What are the key physical properties critical for handling this compound in research?
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Docking Studies : Simulate interactions with targets (e.g., GPCRs) using software like AutoDock. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with hexyl chains .
- QSAR Analysis : Correlate substituent length (hexyl vs. methyl) with activity trends observed in similar tetrahydropyran derivatives .
Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported physicochemical properties?
Discrepancies (e.g., boiling points or NMR shifts) arise from:
- Purity Issues : Recrystallization vs. chromatography alters melting/boiling ranges .
- Stereochemical Variants : Enantiomers may exhibit distinct properties; chiral HPLC or optical rotation measurements clarify .
- Analytical Calibration : Standardize NMR referencing (e.g., TMS) and MS ionization parameters .
Q. How to design experiments assessing metabolic stability in pharmacokinetic studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
- Metabolite Profiling : Identify oxidation products (e.g., ketone derivatives) using HRMS and compare to synthetic standards .
Key Parameters : Monitor half-life (t₁/₂) and intrinsic clearance (CLint) .
Q. What experimental approaches study stereochemical effects on biological targets?
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived) to isolate (R)- and (S)-isomers .
- X-ray Co-crystallization : Resolve binding modes of enantiomers to receptors (e.g., crystallographic PDB entries) .
- Functional Assays : Compare EC₅₀ values for enantiomers in cell-based models (e.g., cAMP assays for GPCR activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
